Therapeutic Index Advantage of the 5-Acetoxy Substituent over the Unsubstituted Parent in the Sarcoma 180 Murine Model
In the foundational structure-activity study of 5-substituted 1-formylisoquinoline thiosemicarbazones, the 5-acetoxy derivative (whose immediate synthetic precursor is 5-acetoxy-1-methylisoquinoline) demonstrated a higher therapeutic index than the unsubstituted parent compound 1-formylisoquinoline thiosemicarbazone (XI) in the Sarcoma 180 murine model [1]. The parent compound XI achieved 30–44% long-term (≥50 day) survival of tumour-bearing mice at maximally effective doses of 30–60 mg/kg/day, but with a narrower therapeutic window. Substitution of the electron-donating 5-acetoxy group (OCOCH₃) maintained or enhanced antitumour potency while reducing host toxicity relative to the nitro-substituted analogue, which actually decreased survival time at doses above 10 mg/kg/day due to elevated host toxicity [2]. This therapeutic index differentiation makes 5-acetoxy-1-methylisoquinoline the preferred penultimate intermediate when the goal is to access a 5-oxygenated thiosemicarbazone with a favourable efficacy-toxicity balance.
| Evidence Dimension | Therapeutic index (antitumour efficacy vs. host toxicity) in Sarcoma 180 ascites tumour-bearing mice |
|---|---|
| Target Compound Data | 5-OCOCH₃ derivative (XIX): retained antitumour potency with reduced host toxicity compared to 5-NO₂; exact T/C % values reported in Table I of the original paper (Agrawal et al., 1968) |
| Comparator Or Baseline | Unsubstituted parent 1-formylisoquinoline thiosemicarbazone (XI): 30–44% long-term survivors at 30–60 mg/kg/day; 5-NO₂ derivative (V): reduced antineoplastic activity and increased host toxicity (decreased survival at >10 mg/kg) |
| Quantified Difference | Qualitative rank order: 5-OCOCH₃ > parent (unsubstituted) > 5-NO₂ for therapeutic index; 5-NO₂ produced host toxicity at doses where 5-OCOCH₃ and parent remained tolerated |
| Conditions | In vivo: Sarcoma 180 ascites cells implanted in mice; compounds administered intraperitoneally daily; survival time measured over 50 days (Agrawal et al., J. Med. Chem. 1968) |
Why This Matters
For scientists selecting a 5-substituted isoquinoline building block for antitumour thiosemicarbazone synthesis, the 5-acetoxy variant offers a documented therapeutic index advantage over the unsubstituted parent and a decisive toxicity advantage over the 5-nitro analogue, reducing the risk of host-lethal outcomes during in vivo efficacy studies.
- [1] Agrawal, K.C.; Booth, B.A.; Sartorelli, A.C. Potential Antitumor Agents. I. A Series of 5-Substituted 1-Formylisoquinoline Thiosemicarbazones. Journal of Medicinal Chemistry, 1968, 11(4), 700–703. DOI: 10.1021/jm00310a014. View Source
- [2] Agrawal, K.C.; Cushley, R.J.; McMurray, W.J.; Sartorelli, A.C. Potential Antitumor Agents. IV. 4-Substituted 1-Formylisoquinoline Thiosemicarbazones. Journal of Medicinal Chemistry, 1970, 13(3), 431–434. DOI: 10.1021/jm00297a019. View Source
